5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
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Description
Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. The compound "5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride" is not directly mentioned in the provided papers, but these papers discuss various thiazole derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their biological and chemical significance. For instance, the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides involves the preparation of compounds with a thiazole core and their evaluation against rice sheath blight . Another example is the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid . Additionally, the synthesis of 2-chloro-5-chloromethylthiazole from 1,3-dichloropropene and sodium thiocyanate followed by a series of reactions including chlorination and hydrodehalogenation is described . These methods could potentially be adapted for the synthesis of "5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and compared with density functional theory (DFT) calculations . Similarly, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride's molecular structure was elucidated by single-crystal X-ray diffraction . These studies provide a framework for analyzing the molecular structure of "5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride".
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions due to their reactive sites. The synthesis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involves the formation of C-H...O interactions, as revealed by Hirshfeld surface analysis . The reactivity of the thiazole ring can be influenced by substituents, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which involves cyclization of thioamide with 2-chloroacetoacetate . These reactions can shed light on the potential reactivity of "5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are crucial for their practical applications. The review of 2-Chloro-5-chloromethyl-1,3-thiazole discusses its properties, purification techniques, application areas, and market prospects . Such information is valuable for understanding the behavior of "5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride" in various environments and its potential applications.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Researchers have developed synthetic methods involving 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride as an intermediate for producing biologically active compounds. For instance, a study describes the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate for thiazole carboxylic acids, highlighting its role in the rapid synthesis of biologically significant molecules (Tu Yuanbiao et al., 2016).
Antimicrobial and Antifungal Activities
Thiazole compounds, including derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride, have shown potential in antimicrobial and antifungal applications. A study synthesized novel thiazole compounds containing an ether structure, demonstrating certain fungicidal activities against Gibberella saubinetii and Pellicularia sasakii, indicating its potential in developing new fungicides (Qiu Li-ga, 2015).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride have been investigated for their corrosion inhibition properties. Research demonstrates the effectiveness of certain 1,3,4-thiadiazole derivatives in inhibiting corrosion of mild steel in acidic environments, offering insights into the design of more efficient corrosion inhibitors (F. Bentiss et al., 2007).
Synthesis of Fluorescent Chemosensors
Moreover, thiazole derivatives have been utilized in the development of fluorescent chemosensors for metal ions, showcasing the versatility of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride in creating sensors with significant enhancements in fluorescence upon binding to specific metal ions, such as Cr3+ and Al3+ (Ji-Young Jung et al., 2012).
Drug Development
In medicinal chemistry, thiazole compounds derived from 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride have been synthesized and tested for various biological activities, including antimicrobial, anti-HIV-1, and receptor antagonist properties. This highlights the compound's role in the development of new therapeutic agents (A. El-Emam et al., 2004).
properties
IUPAC Name |
5-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLKQQLYLNGRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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